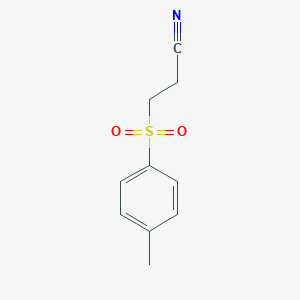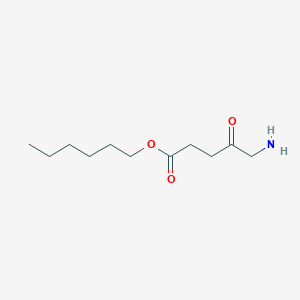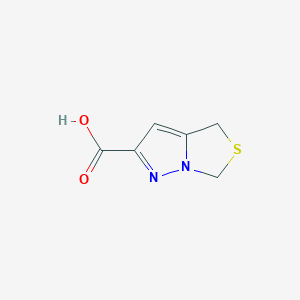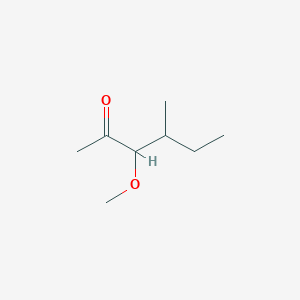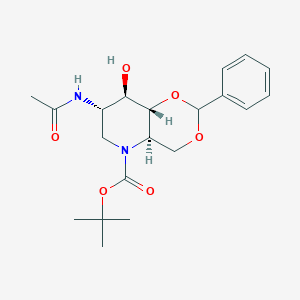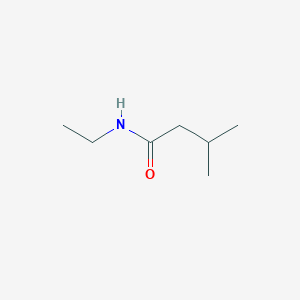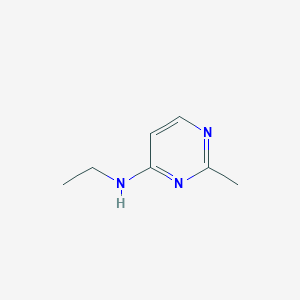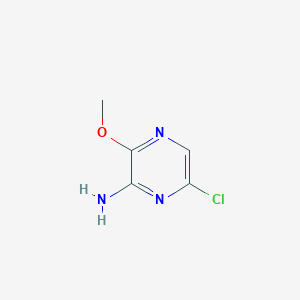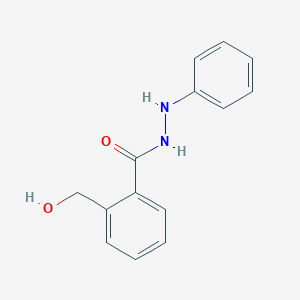
2-(hydroxymethyl)-N'-phenylbenzohydrazide
Vue d'ensemble
Description
2-(hydroxymethyl)-N’-phenylbenzohydrazide is an organic compound that features a benzohydrazide core with a hydroxymethyl group and a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N’-phenylbenzohydrazide typically involves the reaction of benzohydrazide with formaldehyde and a phenyl-substituted reagent under controlled conditions. One common method includes the use of acidic or basic catalysts to facilitate the reaction, resulting in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of 2-(hydroxymethyl)-N’-phenylbenzohydrazide may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature control and the use of efficient catalysts, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)-N’-phenylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(hydroxymethyl)-N’-phenylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-N’-phenylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s ability to bind to its targets and exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydrazide: Lacks the hydroxymethyl and phenyl groups, making it less versatile in chemical reactions.
Phenylhydrazine: Contains a phenyl group but lacks the benzohydrazide core, resulting in different chemical properties.
Hydroxymethylbenzohydrazide: Similar structure but without the phenyl group, leading to different reactivity and applications.
Uniqueness
2-(hydroxymethyl)-N’-phenylbenzohydrazide is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFJKXHZUSLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360974 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114068-91-6 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


